2-Bromo-5-vinylpyridine
Overview
Description
2-Bromo-5-vinylpyridine is a useful research compound. Its molecular formula is C7H6BrN and its molecular weight is 184.03 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Brominated vinylpyridines are often used as intermediates in the synthesis of various organic compounds . They can participate in various chemical reactions, including Suzuki-Miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction .
Mode of Action
2-Bromo-5-vinylpyridine can participate in Suzuki-Miyaura coupling reactions . In this process, this compound acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom on the pyridine ring is replaced by an organoboron group, forming a new carbon-carbon bond .
Biochemical Pathways
The products of its reactions, such as those from suzuki-miyaura coupling, can influence various biochemical pathways depending on their structure and functional groups .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes and the resulting compounds. For instance, in Suzuki-Miyaura coupling reactions, it can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, temperature, and the presence of a suitable catalyst .
Properties
IUPAC Name |
2-bromo-5-ethenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGANZBLZKPJME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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